8-Methoxy-4-methylisoquinoline

Description

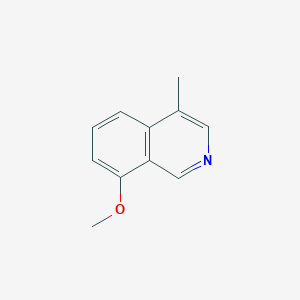

8-Methoxy-4-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family. Its structure consists of an isoquinoline backbone substituted with a methoxy group (-OCH₃) at position 8 and a methyl group (-CH₃) at position 4. Isoquinolines are structurally related to quinolines but differ in the position of the nitrogen atom within the bicyclic ring system.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

8-methoxy-4-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-6-12-7-10-9(8)4-3-5-11(10)13-2/h3-7H,1-2H3 |

InChI Key |

ILDUBBGEHYNKIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-methylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions . Another method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Dihydroisoquinolines.

Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

8-Methoxy-4-methylisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methoxyisoquinoline (CAS 36034-54-5)

- Molecular Formula: C₁₀H₉NO

- Molecular Weight : 159.18 g/mol

- Boiling Point : 295.6°C (predicted)

- logP : 2.24

- Key Differences: Lacks the 4-methyl group present in 8-Methoxy-4-methylisoquinoline. The absence of the methyl group reduces steric bulk and lipophilicity compared to the target compound .

8-Methoxyisoquinoline

- Key Differences: The lack of a 4-methyl group may result in lower membrane permeability and altered binding affinities in biological systems compared to this compound .

6-Methoxy-7-hydroxy-3,4-dihydro-isoquinoline

- Structure : Methoxy at position 6, hydroxy at position 7, and a partially saturated 3,4-dihydro ring.

- The hydroxy group increases polarity and hydrogen-bonding capacity, contrasting with the methoxy group in the target compound .

Functional Group Modifications

8-Methoxy-4-(4-methoxyphenyl)-quinoline

- Structure: Quinoline backbone with methoxy at position 8 and a 4-methoxyphenyl group at position 4.

- Key Differences: The quinoline scaffold (vs. isoquinoline) alters nitrogen positioning, affecting electronic properties.

4-Isoquinolineacetic acid, 7-methoxy-, methyl ester

- Structure : Methoxy at position 7 and an acetic acid methyl ester side chain.

- Key Differences : The ester group introduces metabolic lability and polarity, contrasting with the stable methyl group in the target compound. Substituent position (7-methoxy vs. 8-methoxy) may influence electronic distribution .

Data Table: Comparative Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| This compound* | 8-OCH₃, 4-CH₃ | ~174 (estimated) | ~2.5 | >300 (estimated) | High lipophilicity, aromatic stability |

| 4-Methoxyisoquinoline | 4-OCH₃ | 159.18 | 2.24 | 295.6 | Lower steric bulk |

| 8-Methoxyisoquinoline | 8-OCH₃ | ~159 (estimated) | ~2.0 | ~290 (estimated) | Reduced membrane permeability |

| 6-Methoxy-7-hydroxy-3,4-dihydro-isoquinoline | 6-OCH₃, 7-OH, dihydro | ~177 (estimated) | ~1.8 | N/A | Partial saturation, increased polarity |

| 8-Methoxy-4-(4-methoxyphenyl)-quinoline | 8-OCH₃, 4-(4-OCH₃Ph) | ~295 (estimated) | ~3.0 | N/A | Enhanced π-π stacking, steric hindrance |

*Hypothetical data inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.